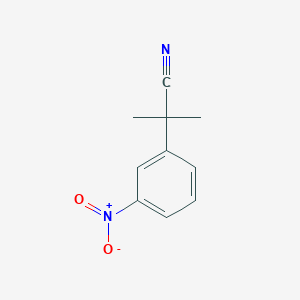

2-Methyl-2-(3-nitrophenyl)propanenitrile

Description

Contextual Background of Nitrile-Containing Aromatic Compounds in Synthetic Chemistry

Aromatic nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. numberanalytics.comfiveable.me They are highly valuable intermediates in organic synthesis due to the versatile reactivity of the nitrile group. fiveable.menumberanalytics.com This functional group can be transformed into a variety of other functionalities, making aromatic nitriles crucial building blocks for more complex molecules. numberanalytics.com

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comdoubtnut.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. numberanalytics.com

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. numberanalytics.com

These compounds are integral to the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.com For instance, many modern drugs contain a nitrile group or are synthesized from nitrile precursors. numberanalytics.com The synthesis of aromatic nitriles themselves can be achieved through several methods, with the Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using copper(I) cyanide, being a classic and widely used approach. numberanalytics.comwikipedia.org

Significance of the Nitrophenyl and Gem-Dimethyl Substituents in 2-Methyl-2-(3-nitrophenyl)propanenitrile

The specific substituents on the aromatic ring and the aliphatic chain of this compound impart distinct and significant chemical properties to the molecule.

The nitrophenyl group is a dominant feature, with the nitro (-NO₂) group being strongly electron-withdrawing. ontosight.aiwikipedia.org This property profoundly influences the reactivity of the aromatic ring, generally retarding electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org The nitro group itself is a versatile functional handle; its reduction to an amino group (-NH₂) is one of the most important reactions in organic synthesis, providing a gateway to a vast array of further chemical modifications. ontosight.airesearchgate.net The position of the nitro group is critical. In the case of this compound, the meta position of the nitro group leads to different electronic effects compared to its ortho or para isomers. It has been noted that the electron-withdrawing effects are reduced in the meta isomer compared to the para-nitro derivative.

The gem-dimethyl group , where two methyl groups are attached to the same carbon atom, is another significant structural motif. researchgate.net This feature is frequently found in natural products and has been widely employed by medicinal chemists. acs.orgnih.gov The presence of a gem-dimethyl group can confer several advantages, including:

Increased Stability: It can act as a "metabolic soft spot" blocker, preventing oxidative degradation at that position, which is a common strategy in drug design. researchgate.net

Conformational Restriction: It can lock the molecule into a specific three-dimensional shape, which can lead to increased potency and selectivity when interacting with biological targets. nih.govresearchgate.net This is sometimes referred to as the Thorpe-Ingold effect. researchgate.net

Modulation of Physicochemical Properties: The addition of methyl groups increases lipophilicity, which can influence properties like solubility and membrane permeability. researchgate.net

Overview of Academic Research Trajectories for the Compound

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components suggest its utility as a synthetic intermediate. The research trajectories for such compounds typically fall into two main categories: synthetic methodology and medicinal chemistry applications.

The presence of the nitrile and nitro groups makes it a candidate for developing new synthetic routes or as a building block for more complex molecules. For example, related structures like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile have been synthesized as key intermediates for PI3K/mTOR inhibitors, which are investigated in cancer therapy. researchgate.net This highlights the potential of the core 2-methyl-2-phenylpropanenitrile (B75176) scaffold in creating libraries of compounds for biological screening.

Furthermore, comparative studies involving its isomers provide insight into its potential research applications. For instance, in a study on related analogs, a compound with a meta-nitro substitution showed reduced anti-inflammatory activity compared to its para-substituted counterpart. This underscores the importance of the nitro group's position in determining biological activity and suggests that this compound could serve as a valuable tool or control compound in structure-activity relationship (SAR) studies aimed at optimizing the biological effects of pharmacologically active molecules.

Table 2: Research Context of this compound

| Area of Research | Relevance of the Compound |

|---|---|

| Synthetic Intermediate | The nitrile and nitro groups are versatile functional handles for creating more complex molecules, such as heterocycles or substituted anilines. numberanalytics.comresearchgate.net |

| Medicinal Chemistry | Serves as a scaffold for potential therapeutic agents. The gem-dimethyl group can enhance metabolic stability, and the nitrophenyl moiety can be modified to modulate biological activity. researchgate.netresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Acts as an important comparator to its ortho- and para-isomers to understand how substituent placement affects biological and chemical properties. |

Properties

IUPAC Name |

2-methyl-2-(3-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRQAESAYXPEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573879 | |

| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915394-28-4 | |

| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes to 2 Methyl 2 3 Nitrophenyl Propanenitrile

Conventional Synthetic Strategies

Conventional methods for synthesizing 2-Methyl-2-(3-nitrophenyl)propanenitrile primarily rely on well-established organic reactions. These include the nitration of an aromatic precursor and various methods for introducing the nitrile functional group.

A principal route to this compound involves the electrophilic aromatic nitration of its non-nitrated precursor, 2-methyl-2-phenylpropanenitrile (B75176). This reaction is a classic example of electrophilic aromatic substitution.

The process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The reaction mechanism involves the attack of the electron-rich benzene (B151609) ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnih.gov Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.com

The electron-withdrawing effect destabilizes the positive charge in the arenium ion intermediate. When the nitronium ion attacks the ortho or para positions, one of the resonance structures places the positive charge directly on the carbon atom attached to the -C(CH₃)₂CN group. This is a particularly unstable arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the substituent, resulting in a more stable intermediate and a lower activation energy for its formation. libretexts.org Consequently, the meta-substituted product, this compound, is the major isomer formed.

Reaction conditions such as temperature must be carefully controlled to minimize the formation of byproducts, including dinitrated compounds.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect | Rationale for Directing Effect |

| -C(CH₃)₂CN | Deactivating | meta | The group is electron-withdrawing, which destabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. The meta pathway avoids placing a positive charge adjacent to the deactivating group, leading to a more stable transition state. libretexts.org |

| -OH (for comparison) | Activating | ortho, para | The lone pairs on the oxygen atom can be donated into the ring through resonance, stabilizing the positive charge of the arenium ion, particularly when the attack is at the ortho and para positions. libretexts.org |

Nucleophilic Substitution Pathways for Nitrile Group Introduction

An alternative strategy involves introducing the nitrile group via nucleophilic substitution onto a pre-functionalized 3-nitrophenyl ring. This approach is contingent on having a suitable leaving group on the substrate. A common pathway in aromatic chemistry is Nucleophilic Aromatic Substitution (SₙAr).

The SₙAr mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgnih.gov These electron-withdrawing groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.orgnumberanalytics.com

In the context of synthesizing this compound, this pathway is less direct. The nitro group is in the meta position relative to where the 2-methylpropanenitrile group would be attached. While a nitro group does activate the ring towards nucleophilic attack, its stabilizing effect is significantly weaker from the meta position compared to the ortho and para positions. wikipedia.org

A more plausible nucleophilic substitution pathway would involve a benzylic substrate, such as 1-(halomethyl)-3-nitrobenzene. Here, the reaction would proceed via a standard Sₙ1 or Sₙ2 mechanism at the benzylic carbon rather than an SₙAr reaction on the ring itself. A potential, though multi-step, route could involve the reaction of a 3-nitrobenzyl halide with cyanide to form 3-nitrophenylacetonitrile, followed by double methylation at the alpha-carbon using a strong base and methyl iodide.

Acetone (B3395972) cyanohydrin, (CH₃)₂C(OH)CN, is a convenient and safer alternative to using hydrogen cyanide (HCN) for introducing the cyano group. wikipedia.org It can serve as a source of the cyanide nucleophile or as a building block for the entire 2-methylpropanenitrile moiety.

One method involves the in situ generation of cyanide. In the presence of a base, acetone cyanohydrin exists in equilibrium with acetone and hydrogen cyanide. wikipedia.org This generated cyanide can then participate in nucleophilic substitution reactions. For example, it could be used to displace a leaving group on a suitable 3-nitrophenyl derivative. A patent describes a method for preparing nitriles by reacting acetone cyanohydrin with an alkyl halide in the presence of a catalyst like lithium hydroxide (B78521), achieving high yields. google.com This general principle could be adapted to a substrate like 1-(bromomethyl)-3-nitrobenzene, followed by subsequent methylation steps.

Another approach is to use acetone cyanohydrin in a transhydrocyanation reaction, where it transfers an HCN equivalent to another acceptor molecule, such as an aldehyde or ketone. wikipedia.org While not directly applicable to forming the target C-C bond with the aromatic ring, derivatives of acetone cyanohydrin can be employed. For instance, the protected cyanohydrin of acetone can react with organometallic reagents. orgsyn.org A Grignard reagent derived from 3-bromonitrobenzene could potentially react with a protected acetone cyanohydrin derivative, followed by hydrolysis to yield the target molecule, although this route is speculative and may be complicated by the reactivity of the nitro group.

The synthesis of the key precursor for the nitration route, 2-methyl-2-phenylpropanenitrile, is a critical step. This compound is also known as 2-methyl-2-phenylpropionitrile or dimethylphenylacetonitrile. tcichemicals.com

A common and straightforward method for its preparation is the alkylation of phenylacetonitrile. Phenylacetonitrile can be deprotonated at the benzylic carbon using a strong base, such as sodium amide (NaNH₂) or potassium carbonate (K₂CO₃), to form a resonance-stabilized carbanion. orgsyn.org This nucleophilic carbanion can then be reacted with two equivalents of a methylating agent, like methyl iodide (CH₃I) or dimethyl carbonate, to install the two methyl groups, yielding 2-methyl-2-phenylpropanenitrile. orgsyn.org The reaction using dimethyl carbonate is often carried out in an autoclave at elevated temperatures. orgsyn.org

Table 2: Selected Synthetic Routes to 2-Methyl-2-phenylpropanenitrile

| Starting Material | Reagents | Key Features |

| Phenylacetonitrile | 1. Strong Base (e.g., NaNH₂) 2. Methyl Halide (e.g., CH₃I) | Two-step alkylation of the α-carbon. Requires careful control of stoichiometry to achieve dimethylation. |

| Phenylacetonitrile | Dimethyl Carbonate, K₂CO₃ | A method that uses a less hazardous methylating agent than methyl iodide. Often requires high temperatures and pressure (autoclave). orgsyn.org |

Advanced Synthetic Approaches

Modern synthetic chemistry increasingly utilizes advanced technologies to improve safety, efficiency, and scalability. Continuous flow chemistry represents a significant advancement over traditional batch processing for many reactions, including nitrations.

Continuous flow synthesis offers substantial advantages for highly exothermic and potentially hazardous reactions like aromatic nitration. vapourtec.commicroflutech.com Traditional batch nitrations pose significant safety risks due to the difficulty in controlling the temperature of the highly exothermic reaction, which can lead to thermal runaways and the formation of explosive byproducts. microflutech.comrsc.org

In a continuous flow system, reactants are pumped through narrow channels or tubes within a microreactor. rsc.orgnih.gov This setup provides a very high surface-area-to-volume ratio, enabling extremely efficient heat exchange and precise temperature control. vapourtec.com The small internal volume of the reactor (hold-up volume) also minimizes the quantity of hazardous material present at any given moment, drastically improving the safety profile of the process. vapourtec.comrsc.org

Key parameters for reactor optimization in a continuous flow nitration process include:

Flow Rate: Controls the residence time of the reactants in the reactor, which directly influences reaction conversion.

Temperature: Precise temperature control allows for maximizing the yield of the desired mononitro product while suppressing side reactions. vapourtec.com

Stoichiometry: The molar ratio of reactants can be accurately controlled by adjusting the relative flow rates of the input streams, allowing for fine-tuning of the reaction conditions. vapourtec.com

Mixing: Efficient mixing within the microreactor ensures a homogeneous reaction mixture, leading to improved yields and selectivity compared to batch reactors. rsc.org

While a specific continuous flow synthesis for this compound is not widely reported, the principles have been successfully applied to the nitration of various other aromatic compounds. rsc.orgacs.org These established protocols could be readily adapted. For instance, a stream of 2-methyl-2-phenylpropanenitrile dissolved in a suitable solvent could be merged with a stream of the mixed acid nitrating agent in a temperature-controlled microreactor to produce the target compound safely and efficiently. vapourtec.comnih.gov This approach not only enhances safety but also facilitates scalability, as production can be increased by simply running the system for a longer duration or by using multiple reactors in parallel. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | High risk due to poor heat transfer and large volumes of hazardous materials. rsc.org | Significantly improved safety due to excellent temperature control and small reactor volumes. vapourtec.com |

| Heat Transfer | Inefficient, leading to potential "hot spots" and thermal runaway. rsc.org | Highly efficient due to high surface-area-to-volume ratio. vapourtec.com |

| Selectivity | Often lower due to temperature gradients and poor mixing. rsc.org | Higher selectivity and yields due to precise control over reaction parameters. vapourtec.com |

| Scalability | Scaling up can be complex and introduce new safety hazards. | Readily scalable by extending operation time or "numbering-up" reactors. rsc.org |

| Reaction Time | Typically longer reaction times. | Significantly shorter residence times, often on the order of minutes. rsc.org |

Catalytic Synthesis Methods in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the this compound framework can be envisioned through the formation of a key carbon-carbon bond, specifically the introduction of the cyano group. Modern catalytic methods offer powerful tools for such transformations. A plausible synthetic approach involves the catalytic cyanation of a suitable precursor, such as a halogenated derivative of 3-nitrocumene. Transition metal-catalyzed cyanation reactions have become a cornerstone in the synthesis of aryl nitriles due to their efficiency and functional group tolerance. nih.gov

Several catalytic systems, primarily based on palladium, nickel, and copper, have been developed for the cyanation of aryl halides. organic-chemistry.orgrsc.orgresearchgate.net These reactions typically employ a cyanide source, such as potassium cyanide, sodium cyanide, or less toxic alternatives like potassium hexacyanoferrate(II). researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

For instance, a hypothetical catalytic cyanation for the synthesis of this compound could start from 1-bromo-2-methyl-2-(3-nitrophenyl)propane. While a direct precursor containing the 2-methylpropanenitrile moiety with a leaving group on the aromatic ring is conceivable, a more practical approach might involve the cyanation of a more accessible precursor like 1-halo-3-nitrocumene, followed by subsequent modifications to introduce the nitrile group at the benzylic position.

Below is a table summarizing various catalytic systems that have been successfully employed for the cyanation of aryl halides, which could be adapted for the synthesis of the target molecule or its precursors.

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | dppf | K₄[Fe(CN)₆] | DMA | 120 | 85-95 | researchgate.net |

| NiCl₂(dppp) | dppp | Zn(CN)₂ | NMP | 80 | 70-90 | nih.gov |

| CuI | TMEDA | K₄[Fe(CN)₆] | Acetonitrile (B52724) | 100 | 60-80 | researchgate.net |

| RuCl₃·nH₂O | - | NaCN | Acetic Acid/Methanol | Room Temp | ~90 | nih.gov |

This data is representative of catalytic cyanation reactions on various aryl halides and serves as a guide for potential synthetic routes.

The development of photochemically enabled, nickel-catalyzed cyanation presents a milder alternative, avoiding the need for high reaction temperatures. organic-chemistry.org Such a method could be advantageous for substrates bearing sensitive functional groups like the nitro group.

Chemo- and Regioselective Synthesis Considerations

A primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry of the nitro group on the phenyl ring. The directing effects of the substituents play a critical role in electrophilic aromatic substitution reactions, such as nitration. nih.govlibretexts.org

If one were to consider the direct nitration of 2-methyl-2-phenylpropanenitrile, the gem-dimethyl group attached to the benzylic carbon is an ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org Consequently, nitration of this substrate would be expected to yield a mixture of 2-methyl-2-(2-nitrophenyl)propanenitrile (B3022808) and 2-methyl-2-(4-nitrophenyl)propanenitrile (B187685) as the major products. The desired 3-nitro isomer would likely be formed in a significantly lower yield, making this a non-ideal synthetic route from a regioselective standpoint. frontiersin.org

The mechanism of electrophilic aromatic nitration involves the formation of a Wheland intermediate (σ-complex). nih.gov The stability of this intermediate determines the regiochemical outcome. For ortho and para attack on 2-methyl-2-phenylpropanenitrile, the positive charge in one of the resonance structures of the Wheland intermediate can be localized on the carbon atom bearing the alkyl substituent, which provides some stabilization. In contrast, meta attack does not allow for this stabilization, leading to a higher activation energy for the formation of the meta-substituted product. nih.govresearchgate.net

To overcome this regioselectivity issue, a more strategic approach is required. One such strategy would be to start with a commercially available or readily synthesized precursor that already possesses the nitro group at the desired meta position. For example, a synthetic sequence could commence with 3-nitroacetophenone. This starting material could undergo a series of transformations to construct the desired 2-methylpropanenitrile side chain.

An alternative chemo- and regioselective strategy could involve the synthesis of a precursor where the directing group favors meta-substitution, followed by its conversion to the 2-methylpropanenitrile moiety. However, such an approach would likely involve a more lengthy and complex synthetic sequence.

The choice of nitrating agent and reaction conditions can also influence the regioselectivity, although the directing effect of the substituent is generally the dominant factor. frontiersin.org Milder nitrating conditions are often sought to improve selectivity and minimize the formation of byproducts.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations of 2 Methyl 2 3 Nitrophenyl Propanenitrile

Transformation Chemistry of the Nitro Group

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself. ck12.orgchemguide.co.uk It also significantly influences the reactivity of the molecule in reduction and potential nucleophilic substitution reactions.

Selective Reduction Reactions to Amino Derivatives

One of the most significant transformations of the nitro group is its reduction to an amino group (-NH₂). This reaction is a cornerstone of synthetic chemistry, as aromatic amines are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com In a molecule containing a nitrile group, which is also susceptible to reduction, achieving selective reduction of the nitro group is a key synthetic challenge.

Several methods have been established for the selective reduction of aromatic nitro groups in the presence of nitriles. A classic and effective method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl) or tin(II) chloride (SnCl₂). askiitians.comcommonorganicchemistry.com This method is generally tolerant of the nitrile functionality. strategian.com

The reaction with SnCl₂ proceeds via a stepwise electron transfer mechanism from the metal salt, followed by protonation from the solvent or acid. askiitians.comacsgcipr.org

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), Reflux | High selectivity for nitro group over nitrile. strategian.com |

| Sn / conc. HCl | Heating | Classic method, effective for nitroarenes. askiitians.com |

| H₂ / Pd/C | Methanol, Room Temp. | Often reduces both nitro and nitrile groups, selectivity can be an issue. commonorganicchemistry.com |

| H₂ / Raney Nickel | Ethanol, Elevated Temp./Pressure | Can be used when dehalogenation is a concern, but may also reduce nitriles. commonorganicchemistry.com |

For 2-Methyl-2-(3-nitrophenyl)propanenitrile, treatment with tin(II) chloride in a non-acidic solvent like ethyl acetate would be expected to yield 2-(3-aminophenyl)-2-methylpropanenitrile (B582060) with high selectivity. strategian.com

Other Electrophilic and Nucleophilic Modifications

Electrophilic Aromatic Substitution: The nitro group is strongly deactivating and a meta-director. The -C(CH₃)₂CN group is also deactivating and meta-directing due to the inductive effect of the nitrile. Therefore, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. Any further electrophilic substitution (e.g., nitration, halogenation) would require harsh reaction conditions and would be expected to occur at the positions meta to both existing groups, primarily at the C-5 position, and to a lesser extent at C-2 and C-4/C-6.

Nucleophilic Aromatic Substitution (SNAr): Aromatic nitro groups are known to activate aromatic rings towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. libretexts.orgnih.gov In the case of this compound, there is no conventional leaving group like a halide. However, SNAr reactions involving the displacement of a hydride ion (SNAr-H) are possible, though they typically require strong nucleophiles and specific reaction conditions. The addition of a nucleophile is generally the rate-limiting step in SNAr reactions, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnumberanalytics.com The stability of this intermediate is crucial, and the negative charge is most effectively delocalized when the nitro group is ortho or para to the site of attack. libretexts.orgyoutube.com

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. fiveable.mewikipedia.org

Nucleophilic Addition and Substitution Reactions

The nitrile group can undergo a variety of nucleophilic addition reactions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (2-(3-nitrophenyl)-2-methylpropan-1-amine). wikipedia.orgpressbooks.pub However, this would likely also reduce the nitro group. Achieving selective reduction of the nitrile in the presence of the nitro group is challenging but can be accomplished using specific reagent combinations, such as certain Lewis acids and borohydrides that activate the nitrile towards reduction. calvin.educalvin.edu

Another important reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX). wikipedia.org The addition of a Grignard reagent to the nitrile carbon, followed by acidic hydrolysis of the resulting imine intermediate, yields a ketone. For example, reaction with methylmagnesium bromide would produce 1-(3-(1-cyano-1-methylethyl)phenyl)ethan-1-one after workup.

Hydrolysis Pathways and Derivative Formation

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. wikipedia.orgnumberanalytics.com The reaction proceeds through a carboxamide intermediate, which can sometimes be isolated under mild conditions. doubtnut.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A weak nucleophile like water can then attack the carbon, leading to the formation of a protonated amide after tautomerization. This amide is then further hydrolyzed to the carboxylic acid. pressbooks.pub

Base-catalyzed hydrolysis: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. numberanalytics.comyoutube.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt.

The electronic nature of substituents on the aromatic ring influences the rate of hydrolysis. Electron-withdrawing groups like the nitro group generally accelerate the hydrolysis of benzonitriles. oup.comznaturforsch.com

Table 2: Relative Hydrolysis Rates of Substituted Benzonitriles

| Substituent (X-C₆H₄-CN) | Hammett Constant (σₚ) | Relative Rate (para-substituted) | Expected Effect (meta-nitro) |

|---|---|---|---|

| p-OCH₃ | -0.27 | Slower | N/A |

| p-CH₃ | -0.17 | Slower | N/A |

| H | 0.00 | Reference | N/A |

| p-Cl | +0.23 | Faster | N/A |

| p-CN | +0.66 | Faster | N/A |

| p-NO₂ | +0.78 | Fastest | The m-NO₂ group (σₘ = +0.71) is strongly electron-withdrawing and is expected to significantly accelerate the rate of hydrolysis. |

(Data derived from studies on para-substituted benzonitriles. The Hammett constant provides a measure of the electronic effect of the substituent.) oup.com

Therefore, the hydrolysis of this compound to 2-methyl-2-(3-nitrophenyl)propanoic acid is expected to proceed readily under both acidic and basic conditions due to the activating effect of the meta-nitro group.

Mechanistic Studies of Key Reactions

The mechanisms for the primary transformations of this compound are well-established based on studies of related aromatic nitro compounds and nitriles.

Nitro Group Reduction (with Sn/HCl): The mechanism involves the transfer of electrons from the tin metal to the nitro group. This process occurs in a stepwise fashion, with the nitro group being sequentially reduced to nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine is formed. The acidic medium provides the protons required for the formation of water molecules as byproducts. askiitians.com

Nitrile Hydrolysis (Acid-Catalyzed): The reaction is initiated by the protonation of the nitrile nitrogen. This activation facilitates the nucleophilic attack of water on the nitrile carbon. A series of proton transfers follows, leading to an imidic acid intermediate, which tautomerizes to the more stable amide. The amide itself then undergoes acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen, nucleophilic attack by water, and eventual expulsion of ammonia (B1221849) to yield the carboxylic acid. pressbooks.pub

Nitrile Hydrolysis (Base-Catalyzed): The mechanism begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting anionic intermediate is protonated by a water molecule. Tautomerization yields an amide, which is then hydrolyzed further. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate that collapses to expel the amide anion (⁻NH₂), a very strong base, which is immediately protonated by the carboxylic acid formed, driving the reaction to completion. youtube.com

Elucidation of Reaction Intermediates and Transition States

Chemical reactions proceed from reactants to products through high-energy configurations known as transition states and may involve the formation of more stable, yet transient, species called intermediates. masterorganicchemistry.comsolubilityofthings.com

Reaction Intermediates: In reactions involving the aromatic ring, particularly nucleophilic aromatic substitution (SNAr), the formation of a resonance-stabilized anionic intermediate is characteristic. wikipedia.orgnih.gov For this compound, the attack of a nucleophile on a carbon atom of the nitro-activated ring would lead to the formation of a Meisenheimer complex . wikipedia.org This intermediate is a cyclohexadienyl anion where the negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group. The formation of this intermediate is often the slow, rate-determining step as it involves the temporary loss of aromaticity. nih.govd-nb.info

Reactions involving the nitrile group, such as hydrolysis, would proceed through a tetrahedral intermediate. For instance, under basic conditions, the attack of a hydroxide ion on the electrophilic carbon of the nitrile would form a tetrahedral nitronate anion intermediate before subsequent reaction steps.

Transition States: A transition state represents the point of maximum potential energy along a reaction coordinate, a fleeting arrangement of atoms (lifetimes in the femtosecond range) with partial bonds that cannot be isolated. masterorganicchemistry.comwikipedia.orgwikipedia.org The structure of the transition state is crucial for understanding reaction kinetics, as the energy required to reach it constitutes the activation energy of the reaction. solubilityofthings.com

For an SNAr reaction on the nitrophenyl ring, the transition state would resemble the Meisenheimer complex, with partial bonds forming between the nucleophile and the ring carbon, and a partial disruption of the aromatic system. According to the Hammond-Leffler postulate, the structure of the transition state will more closely resemble the species (reactants or intermediate) to which it is closer in energy. wikipedia.org Since the formation of the Meisenheimer complex is typically endothermic, the transition state is expected to be "late," meaning its structure closely resembles that of the intermediate itself. wikipedia.org

Role of Electronic and Steric Effects on Reaction Pathways

The pathway and rate of a chemical reaction are profoundly influenced by the electronic properties and spatial arrangement of atoms within the reacting molecule.

Electronic Effects: The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. When positioned meta to the propanenitrile substituent, its effects are distinct:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the entire ring towards electrophilic attack.

Resonance Effect (-R): The nitro group strongly withdraws electron density via resonance from the ortho and para positions. quora.comvedantu.com Consequently, the meta position is left relatively less electron-deficient, making it the least deactivated site for electrophilic aromatic substitution. quora.com Conversely, for nucleophilic aromatic substitution, the strong electron withdrawal activates the ring, particularly at the ortho and para positions, by stabilizing the negative charge in the Meisenheimer intermediate. wikipedia.org

Steric Effects: The presence of the gem-dimethyl group on the quaternary carbon attached to the phenyl ring introduces significant steric hindrance. numberanalytics.com This bulkiness can influence reactivity in several ways:

It can physically block or slow the approach of reactants to the adjacent positions on the aromatic ring (the ipso-carbon and one ortho-carbon).

This steric crowding can disfavor reaction pathways that require a specific geometry near the substituent, potentially leading to lower reaction rates or favoring attack at less hindered positions. youtube.com

In reactions involving the nitrile group, the bulky gem-dimethyl moiety can hinder the approach of nucleophiles to the nitrile carbon.

Therefore, a complex interplay between the activating/directing electronic effects of the nitro group and the shielding steric effects of the 2-methylpropanenitrile substituent will govern the ultimate regioselectivity and rate of reactions.

Investigations into Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been electronically excited by light. wikipedia.org This creates a charge-separated state, initiating a redox reaction. wikipedia.org

Nitroaromatic compounds are well-known participants in PET reactions, typically functioning as electron acceptors due to the electron-withdrawing nature of the nitro group. acs.orgnih.gov Upon absorption of a photon (hν), this compound could be promoted to an excited state. In the presence of a suitable electron donor, this excited molecule could accept an electron to form a radical anion.

The general mechanism can be described as:

Excitation: D + A + hν → D + A*

Electron Transfer: D + A* → D⁺• + A⁻•

Where 'A' is the acceptor (this compound) and 'D' is the electron donor. The efficiency and kinetics of such PET processes are sensitive to the surrounding solvent, with solvent polarity often playing a critical role in stabilizing the resulting charge-separated species. acs.org While plausible for this molecule, specific experimental studies documenting PET processes involving this compound are not available in the reviewed literature.

Kinetic Analysis of Chemical Transformations

Kinetic analysis provides quantitative insight into reaction rates, revealing how factors like concentration, temperature, and solvent influence the reaction pathway.

Determination of Rate Constants and Rate-Limiting Steps

For SNAr reactions on nitroarenes, the initial addition of the nucleophile to form the Meisenheimer intermediate is generally considered the rate-limiting step. nih.govd-nb.infochemistrysteps.com This is because this step involves the energetic penalty of disrupting the ring's aromaticity. The subsequent elimination of the leaving group to restore aromaticity is typically a much faster process.

While specific rate constants for this compound are not documented, data from related systems, such as the proton transfer from cationic carbon acids, can provide a framework for understanding the magnitudes of these values. The table below presents intrinsic rate constants for proton transfer in analogous systems, illustrating how structure and solvent affect reactivity. nih.govacs.org

| Carbon Acid | Amine Type | Solvent | log k₀ |

|---|---|---|---|

| Acetonyltriphenylphosphonium ion | Primary | Water | 3.13 |

| Acetonyltriphenylphosphonium ion | Primary | 50% DMSO-H₂O | 3.45 |

| Phenacyltriphenylphosphonium ion | Primary | Water | 3.78 |

| Phenacyltriphenylphosphonium ion | Primary | 50% DMSO-H₂O | 3.76 |

| N-methyl-4-(phenylsulfonylmethyl)pyridinium ion | Secondary | 90% DMSO-H₂O | 4.55 |

Solvent and Temperature Effects on Reaction Kinetics

Solvent Effects: The choice of solvent can dramatically alter reaction rates by orders of magnitude. chemrxiv.org Solvent effects arise from the differential stabilization of reactants and the transition state. wikipedia.org According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. wikipedia.org For SNAr reactions, which involve the formation of an anionic Meisenheimer complex, polar aprotic solvents like DMSO and acetonitrile (B52724) are particularly effective at increasing the reaction rate. These solvents can solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, increasing its effective reactivity.

Temperature Effects: The influence of temperature on reaction rates is described by the Arrhenius and Eyring equations. An increase in temperature generally leads to a higher reaction rate constant because more molecules possess sufficient energy to overcome the activation energy barrier (Ea). Kinetic studies at various temperatures allow for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide insight into the nature of the transition state. For example, a large negative ΔS‡ often indicates a highly ordered transition state, such as one formed from two reactant molecules combining in a bimolecular step.

The table below shows activation parameters for the transfer of transition states in related substitution reactions, illustrating how solvent choice affects the energetics of the transition state. rsc.org

| Reaction | Solvent Transfer | ΔHt‡ (kJ mol⁻¹) | Interpretation |

|---|---|---|---|

| Imidazole + Benzoyl Chloride | Propanol → Acetonitrile | -4 to +7 | Transition state resembles a tetrahedral intermediate, well-solvated by protic solvents. |

| Imidazole + Benzenesulphonyl Chloride | Propanol → Acetonitrile | -15 to -25 | Transition state is polar and polarizable, well-solvated by dipolar aprotic solvents. |

Computational and Theoretical Chemistry of 2 Methyl 2 3 Nitrophenyl Propanenitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution, orbital energies, and bonding interactions. For 2-Methyl-2-(3-nitrophenyl)propanenitrile, such calculations are instrumental in predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus representing the molecule's electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring significantly influences the energies of the frontier orbitals. The meta-position of the nitro group leads to a reduced electron-withdrawing effect compared to its para-counterpart due to the absence of direct resonance stabilization. This would likely result in a slightly higher HOMO energy and a slightly higher LUMO energy compared to the para-isomer, leading to a different reactivity profile.

Hypothetical FMO analysis data for this compound, calculated using a density functional theory (DFT) approach, could be presented as follows:

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -8.25 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | -1.75 | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.50 | A larger gap suggests higher kinetic stability and lower reactivity compared to molecules with smaller gaps. |

This data would predict that nucleophilic attack would likely occur at sites where the LUMO is localized, while electrophilic attack would target regions with high HOMO density. The relatively large energy gap suggests a stable molecule under normal conditions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into a more intuitive, localized framework of chemical bonds and lone pairs. wikipedia.orgwisc.edu This method allows for the quantification of electron density distribution in bonds and the analysis of delocalization effects through donor-acceptor interactions. researchgate.net

In this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C-C bonds of the phenyl ring, the C-N triple bond of the nitrile group, and the N-O bonds of the nitro group. It would also quantify the hybridization of the atomic orbitals involved in these bonds.

A key aspect of NBO analysis is the examination of second-order perturbation energies, which indicate the strength of hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding intramolecular charge transfer and the stabilization of the molecule. For instance, interactions between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of the phenyl ring contribute to the electronic delocalization.

A hypothetical NBO analysis for a key interaction in this compound might be summarized as follows:

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

| LP (O1) in NO2 | π* (N-O2) in NO2 | 25.8 | Intramolecular charge transfer within the nitro group, contributing to its stability. |

| π (C1-C6) in Phenyl Ring | π* (C2-C3) in Phenyl Ring | 18.2 | π-electron delocalization within the aromatic system. |

| σ (C-CN) | σ* (C-CH3) | 2.5 | Hyperconjugative interaction contributing to the stability of the quaternary carbon center. |

These values would illustrate the electronic delocalization within the molecule, highlighting the stabilizing effect of electron delocalization in the aromatic ring and the nitro group.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling of reaction mechanisms allows for the exploration of the pathways through which chemical reactions occur. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and the energy barriers that control the reaction rate. researchgate.net

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. libretexts.org Computational chemistry provides tools to locate these transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical determinant of the reaction rate. researchgate.net

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the quaternary carbon, computational simulations could be used to model the approach of the nucleophile and the departure of the leaving group. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +25.5 | -10.2 | +25.5 |

| Leaving Group Departure | -10.2 | +15.3 | -20.8 | +25.5 |

For more complex, multistep reactions, it is necessary to map out the potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. libretexts.org By exploring the PES, chemists can identify all possible reaction pathways, including intermediates and competing side reactions. researchgate.net

Mapping the PES for a reaction of this compound would involve calculating the energy of the system for a wide range of molecular geometries. This would reveal the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC). researchgate.net The PES would show the energy minima corresponding to stable species (reactants, intermediates, and products) and the saddle points corresponding to transition states. libretexts.org

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding the changes in chemical bonding that occur during a reaction. jussieu.fr ELF provides a measure of the probability of finding an electron pair in a given region of space, allowing for a clear distinction between covalent bonds, lone pairs, and core electrons. jussieu.fr

By analyzing the ELF at different points along the reaction coordinate, it is possible to follow the process of bond breaking and bond formation in detail. For example, in a reaction involving this compound, ELF analysis could show how the electron density reorganizes as a nucleophile approaches the molecule and a new bond is formed, while an existing bond is broken. This provides a dynamic picture of the electronic rearrangements that drive the chemical transformation. researchgate.net

Analysis of Intermolecular and Noncovalent Interactions

The arrangement of molecules in the condensed phases and the resulting material properties are governed by a complex interplay of intermolecular forces. In the case of this compound, the presence of a polar nitrile group, an electron-withdrawing nitro group, and an aromatic ring gives rise to a variety of noncovalent interactions. These interactions, including hydrogen bonds, π-π stacking, and other weak forces, dictate the supramolecular assembly and crystal packing of the compound. While specific experimental or computational studies on this exact molecule are not prevalent, a detailed analysis can be constructed based on well-understood principles and studies of analogous compounds containing nitrophenyl and nitrile functionalities.

Although this compound lacks conventional hydrogen bond donors (like O-H or N-H), it can participate in networks of weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are effective hydrogen bond acceptors. nih.gov The hydrogen donors are the C-H bonds of the methyl groups and the aromatic ring.

Table 1: Representative Geometries and Energies of Weak Hydrogen Bonds in Aromatic Nitro and Nitrile Compounds

| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Typical Interaction Energy (kcal/mol) |

| C(aromatic)-H | O(nitro) | 2.9 - 3.5 | 120 - 160 | -1.0 to -2.5 |

| C(methyl)-H | O(nitro) | 3.0 - 3.6 | 110 - 150 | -0.8 to -2.0 |

| C(aromatic)-H | N(nitrile) | 3.1 - 3.8 | 130 - 170 | -0.5 to -1.5 |

| C(methyl)-H | N(nitrile) | 3.2 - 3.9 | 120 - 160 | -0.4 to -1.2 |

Note: This table presents typical data derived from computational and crystallographic studies of analogous molecules containing nitro and nitrile functional groups. Specific values for this compound would require a dedicated study.

The nitrophenyl ring is central to the formation of π-π stacking interactions, which are a defining feature in the crystal engineering of aromatic compounds. wikipedia.orgmdpi.com The electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring, creating a quadrupole moment that favors offset-parallel or parallel-displaced stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion. acs.org

These interactions involve the overlap of π-orbitals between adjacent aromatic rings and are primarily driven by a balance of electrostatic and dispersion forces. acs.org Furthermore, interactions between the electron-deficient π-system of the nitrophenyl ring and the lone pair electrons of the nitro group's oxygen atoms (nitro-π interactions) can also occur, further stabilizing the crystal structure. researchgate.netresearchgate.net Computational studies on similar molecules allow for the quantification of these interaction energies, which are crucial for predicting crystal packing.

Table 2: Calculated Interaction Energies for π-π Stacking Geometries in Nitrophenyl Systems

| Stacking Geometry | Centroid-to-Centroid Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | -2.5 to -5.0 |

| T-shaped / Edge-to-Face | 4.5 - 5.5 | -1.5 to -3.0 |

| Nitro-π Interaction | 3.0 - 3.5 | -0.5 to -1.5 |

Note: The data are illustrative, based on computational chemistry studies of various nitroaromatic compounds. The precise energies for this compound may differ.

Given the strong dipole moments associated with both the nitrile and nitro functional groups, dipole-dipole interactions are also expected to be significant. numberanalytics.com These forces will orient the molecules in the crystal lattice to align the dipoles in an energetically favorable manner. Additionally, C-H···π interactions, where the hydrogen atoms of the methyl groups interact with the face of the aromatic ring of a neighboring molecule, can provide further stabilization. nih.gov The interplay of these varied and often competing interactions ultimately determines the final, most stable three-dimensional arrangement of the molecules in the solid state. nih.gov

Table 3: Estimated Relative Contribution of Noncovalent Interactions to Lattice Energy

| Type of Interaction | Estimated Contribution | Key Molecular Features Involved |

| π-π Stacking | High | Nitrophenyl Ring |

| Dispersion Forces | Medium-High | Entire Molecule |

| Dipole-Dipole Interactions | Medium | Nitro Group, Nitrile Group |

| Weak Hydrogen Bonding (C-H···O/N) | Low-Medium | Methyl/Aromatic C-H, Nitro & Nitrile Groups |

| C-H···π Interactions | Low | Methyl C-H, Nitrophenyl Ring |

Note: This table provides a qualitative estimation for a polar, aromatic molecule like this compound, based on principles of supramolecular chemistry. wikipedia.org Precise quantification would require detailed computational analysis.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 2-Methyl-2-(3-nitrophenyl)propanenitrile, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The two methyl groups, being chemically equivalent due to free rotation around the C-C single bond, would present as a sharp singlet. The integration of this signal would correspond to six protons. The aromatic protons on the 3-nitrophenyl ring would appear as a more complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the electron-withdrawing nature of the nitro group. The specific splitting pattern would be dictated by the ortho, meta, and para coupling constants between the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. A key feature would be the quaternary carbon atom bonded to the two methyl groups, the nitrile group, and the nitrophenyl ring, which would appear as a signal with a characteristic chemical shift. The carbon atoms of the two equivalent methyl groups would produce a single signal in the aliphatic region. The carbon of the nitrile group would have a distinct chemical shift in the range of δ 115-125 ppm. The aromatic carbons would show a set of signals in the δ 120-150 ppm range, with the carbon atom attached to the nitro group being significantly deshielded.

| Predicted ¹H NMR Data for this compound | |

| Functional Group | Predicted Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | Singlet |

| Aromatic Protons | Multiplet (δ 7.5 - 8.5) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl Carbons (-CH₃) | Aliphatic region |

| Quaternary Carbon | Characteristic downfield shift |

| Nitrile Carbon (-CN) | δ 115 - 125 |

| Aromatic Carbons | δ 120 - 150 |

| Carbon attached to -NO₂ | Significantly deshielded |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp and intense band around 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric stretch of the nitro group is often more intense in the Raman spectrum compared to the asymmetric stretch. The aromatic ring vibrations would also give rise to characteristic Raman signals.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) stretch | 2240 - 2260 |

| Asymmetric Nitro (NO₂) stretch | ~1530 |

| Symmetric Nitro (NO₂) stretch | ~1350 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | <3000 |

| Aromatic C=C stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, this peak may be weak due to the potential for facile fragmentation.

Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals. The loss of a methyl radical (•CH₃) would result in a fragment ion at [M-15]⁺. Another prominent fragmentation would be the loss of the nitro group (•NO₂) leading to a fragment at [M-46]⁺. The cleavage of the bond between the quaternary carbon and the nitrophenyl ring could also occur. Analysis of these fragmentation patterns would provide valuable confirmation of the compound's structure.

| Predicted Mass Spectrometry Fragmentation for this compound | |

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-46]⁺ | Loss of a nitro group (•NO₂) |

X-ray Diffraction (XRD) Studies for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

A single-crystal XRD study of this compound would reveal its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). This information describes the size and shape of the repeating unit of the crystal lattice. The crystal packing would detail how individual molecules are arranged in the crystal, including intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds involving the nitrile nitrogen or the oxygen atoms of the nitro group.

The XRD data would also provide precise bond lengths, bond angles, and torsion angles, allowing for a detailed conformational analysis of the molecule in the solid state. This would include the orientation of the 3-nitrophenyl group relative to the propanenitrile moiety. The planarity of the aromatic ring and the geometry around the quaternary carbon atom would be precisely determined. This information is crucial for understanding the steric and electronic effects within the molecule.

Due to the lack of publicly available experimental XRD data, the specific crystal packing, unit cell parameters, and solid-state conformation of this compound cannot be detailed at this time.

Applications of 2 Methyl 2 3 Nitrophenyl Propanenitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Architectures

The versatility of 2-Methyl-2-(3-nitrophenyl)propanenitrile as a synthetic building block stems from the reactivity of its two primary functional groups: the nitrile (-C≡N) and the nitro (-NO₂). Each of these groups can be chemically transformed into a variety of other functionalities, allowing for the construction of complex molecular architectures.

The nitrile group is a valuable precursor to several other functional groups. Through hydrolysis, it can be converted into a carboxylic acid or an amide, which are fundamental components of many biologically active molecules and polymers. Reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride, yields a primary amine. This transformation is crucial for introducing a nucleophilic nitrogen atom into a molecule, which can then be used for the synthesis of a wide array of compounds, including heterocycles and pharmaceuticals.

The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can also be transformed into other functional groups. The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This is typically achieved using reagents such as tin(II) chloride or through catalytic hydrogenation. The resulting aniline (B41778) derivative is a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of both a nitrile and a nitro group allows for selective or sequential transformations, providing chemists with a powerful tool for creating complex molecules with precise control over their structure.

Utility as a Key Chemical Intermediate in Multistep Reaction Sequences

In multistep reaction sequences, an ideal chemical intermediate is a stable compound that can be reliably synthesized and then efficiently converted into a subsequent, more complex molecule. This compound fits this description well. Its synthesis and subsequent reactions can be strategically planned to build intricate molecular frameworks.

A prime example of its utility as a key intermediate is in the synthesis of heterocyclic compounds. The reduction of the nitro group to an amine, followed by reactions involving the nitrile group, can lead to the formation of various five- and six-membered heterocycles, which are prevalent in medicinal chemistry. For instance, the resulting 2-(3-aminophenyl)-2-methylpropanenitrile (B582060) can be used as a precursor for the synthesis of substituted imidazoles and oxazoles. These heterocyclic systems are known to exhibit a wide range of biological activities.

The strategic placement of the nitro group at the meta position also plays a crucial role in directing further substitutions on the aromatic ring. The nitro group is a meta-directing group for electrophilic aromatic substitution, meaning that any further substitution reactions on the phenyl ring will primarily occur at the positions meta to the nitro group. This regiochemical control is a vital aspect of multistep synthesis, ensuring the desired isomer is obtained.

Contributions to the Development of Specialty Chemicals

Specialty chemicals are a class of high-value products that are used in a wide range of industries, including pharmaceuticals, agrochemicals, and electronics. The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of various specialty chemicals.

The development of novel pharmaceuticals is one area where this compound could make significant contributions. The 3-aminophenyl derivative, obtained through the reduction of the nitro group, is a key structural motif in many biologically active molecules. For example, related aminophenylpropanenitrile derivatives have been identified as important intermediates in the synthesis of PI3K/mTOR inhibitors, which are a class of drugs being investigated for cancer therapy.

In the field of agrochemicals, nitrophenyl compounds have been used as precursors for herbicides and pesticides. The specific substitution pattern and functional groups of this compound could be leveraged to design new agrochemicals with improved efficacy and selectivity. Furthermore, the aromatic nitrile structure is a common feature in certain classes of dyes and pigments, suggesting potential applications in the colorant industry.

Exploration in Material Science for Optoelectronic and Polymeric Systems

The field of materials science is constantly seeking new organic molecules with unique electronic and physical properties. The electronic characteristics of this compound make it an interesting candidate for exploration in optoelectronic and polymeric systems.

The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring can give rise to nonlinear optical (NLO) properties. NLO materials are essential components in modern technologies such as optical data storage, optical switching, and frequency doubling of laser light. Acrylic polymers containing nitrophenyl groups have been shown to exhibit NLO responses, and it is plausible that polymers derived from or incorporating this compound could also display such properties. The meta-position of the nitro group would influence the dipole moment and hyperpolarizability of the molecule, which are key parameters for NLO activity.

In the realm of polymer chemistry, nitriles are important monomers for the synthesis of specialty polymers. Polyacrylonitrile, for example, is a widely used polymer in the production of carbon fibers and textiles. The nitrile group in this compound could potentially be incorporated into polymer backbones or as a pendant group to impart specific properties such as high thermal stability, chemical resistance, and enhanced mechanical strength. The bulky nitrophenyl group would also influence the polymer's morphology and processing characteristics.

Table 1: Potential Applications in Materials Science

| Application Area | Relevant Properties of this compound | Potential Material Type |

| Optoelectronics | Presence of electron-withdrawing nitro group, potential for high molecular hyperpolarizability. | Nonlinear optical (NLO) polymers, organic light-emitting diodes (OLEDs). |

| Specialty Polymers | Reactive nitrile group for polymerization, bulky nitrophenyl group for modifying polymer properties. | High-performance thermoplastics, specialty copolymers, functionalized polymer surfaces. |

| Membrane Technology | Potential for creating polymers with controlled porosity and surface chemistry. | Gas separation membranes, filtration membranes. |

Design of Analogs and Derivatives for Structure-Reactivity Relationship Studies

The study of structure-activity and structure-property relationships is a cornerstone of modern chemistry. By systematically modifying the structure of a molecule and observing the resulting changes in its reactivity or properties, chemists can gain a deeper understanding of the underlying principles and design new molecules with desired characteristics. This compound and its analogs are excellent candidates for such studies.

A direct comparison with its isomers, 2-Methyl-2-(2-nitrophenyl)propanenitrile (B3022808) (ortho-isomer) and 2-Methyl-2-(4-nitrophenyl)propanenitrile (B187685) (para-isomer), reveals the significant impact of the nitro group's position on the molecule's electronic properties. The para-nitro derivative exhibits the strongest electron-withdrawing effect due to the resonance stabilization of the negative charge through the phenyl ring. In contrast, the meta-nitro group in the target compound has a reduced electron-withdrawing effect as it cannot participate in resonance delocalization to the same extent. This difference in electronic properties can have a profound impact on the reactivity of the molecule in various chemical reactions.

Table 2: Comparison of Isomeric Nitrophenylpropanenitriles

| Isomer | Position of Nitro Group | Relative Electron-Withdrawing Effect | Influence on Reactivity |

| 2-Methyl-2-(2-nitrophenyl)propanenitrile | Ortho | Moderate | Steric hindrance from the adjacent nitro group can affect the reactivity of the nitrile group. |

| This compound | Meta | Reduced | The nitro group primarily exerts an inductive electron-withdrawing effect. |

| 2-Methyl-2-(4-nitrophenyl)propanenitrile | Para | Strongest | The nitro group exerts both strong inductive and resonance electron-withdrawing effects, significantly activating the phenyl ring for nucleophilic aromatic substitution. arkat-usa.org |

Q & A

Q. What are the established synthetic routes for 2-methyl-2-(3-nitrophenyl)propanenitrile, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting (3-nitrophenyl)acetonitrile with methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C . Key parameters include maintaining anhydrous conditions to prevent hydrolysis of intermediates and controlling reaction temperature to minimize side products. Post-reaction workup typically involves quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via column chromatography.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : H and C NMR are used to confirm the nitrile group (-CN) and nitrophenyl substituent. For example, the nitrile carbon appears at ~115–120 ppm in C NMR, while aromatic protons from the 3-nitrophenyl group show splitting patterns consistent with para-substitution .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C–C = 1.53 Å) and torsion angles. Data collection uses MoKα radiation (λ = 0.71073 Å) at 120 K, with refinement via SHELXL-97 and visualization in ORTEP-3 .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (~350 K) .

- Density : Calculated from SCXRD data (1.430 Mg/m³) using the formula , where and .

- Solubility : Tested in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods.

Advanced Research Questions

Q. How does the 3-nitro substituent influence the compound’s reactivity in electrophilic aromatic substitution or nucleophilic addition reactions?

The nitro group is a strong electron-withdrawing meta-director, which deactivates the benzene ring and directs incoming electrophiles to the 5-position of the nitrophenyl ring. Computational studies (e.g., DFT) can map electron density distributions to predict regioselectivity . Experimental validation involves synthesizing derivatives (e.g., halogenated analogs) and analyzing substitution patterns via H NMR coupling constants .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Common issues include:

- Disorder in the nitrophenyl group : Mitigated by refining anisotropic displacement parameters and applying geometric restraints in SHELXL .

- Twinned crystals : Detected using PLATON’s TwinRotMat routine and resolved by integrating data from multiple domains .

- Weak diffraction : Improved by optimizing crystal growth conditions (e.g., slow evaporation in ethyl acetate/hexane mixtures) .

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

Q. What is the compound’s potential in medicinal chemistry, particularly as a kinase inhibitor precursor?

The nitrile group and aromatic system make it a candidate for developing LRRK2 inhibitors. Structure-activity relationship (SAR) studies show that substituents on the phenyl ring (e.g., trifluoromethyl groups) enhance binding affinity by interacting with hydrophobic pockets in the kinase active site . In vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (using AutoDock Vina) are used to optimize activity .

Q. How do steric effects from the tert-butyl-like structure impact its stability in catalytic applications?

The bulky 2-methyl-2-(3-nitrophenyl) group hinders steric access to the nitrile, reducing reactivity in nucleophilic additions. Stability under catalytic conditions (e.g., Pd-mediated cross-coupling) is tested via TGA (thermal gravimetric analysis) and monitored by H NMR for decomposition products .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive reagents .

- Crystallography : Collect high-resolution data (θmax ≥ 25°) to ensure precise refinement of anisotropic parameters .

- Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic R-factors (R1 < 0.05 for high quality) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.